molecular formula C20H20F3N3O4S B1222531 2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B1222531
M. Wt: 455.5 g/mol
InChI Key: YXUGALMTAJORPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholino group, a trifluoromethyl group, and a nicotinate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-morpholino-5-(trifluoromethyl)aniline with ethyl 2-(methylthio)nicotinate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as altered cellular signaling or metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-5-(trifluoromethyl)aniline
  • 2-Morpholino-5-(trifluoromethyl)phenylboronic acid
  • [2-Morpholino-5-(trifluoromethyl)phenyl]methanol

Uniqueness

Compared to similar compounds, 2-((2-Morpholino-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the morpholino and nicotinate ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C20H20F3N3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C20H20F3N3O4S/c1-31-18-14(3-2-6-24-18)19(28)30-12-17(27)25-15-11-13(20(21,22)23)4-5-16(15)26-7-9-29-10-8-26/h2-6,11H,7-10,12H2,1H3,(H,25,27)

InChI Key

YXUGALMTAJORPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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